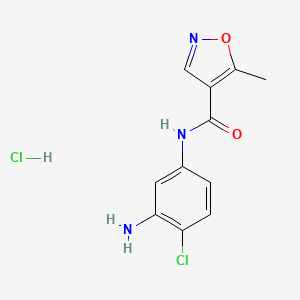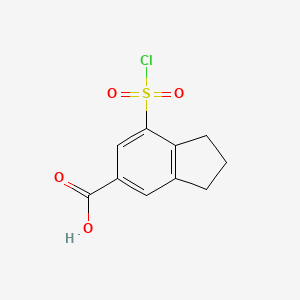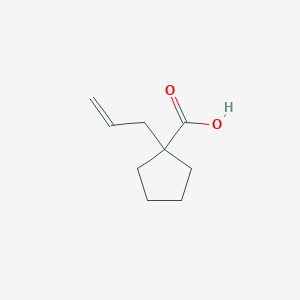
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Overview
Description
“1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O2 . It is also known by other names such as 1-allylcyclopentanecarboxylic acid and 1-prop-2-enylcyclopentane-1-carboxylic acid . The compound has a molecular weight of 154.21 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) . The Canonical SMILES representation is C=CCC1(CCCC1)C(=O)O . Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 37.3 Ų and contains 11 heavy atoms . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 154.099379685 g/mol .Scientific Research Applications
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, including compounds similar to 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, exhibit properties akin to carboxylic acids. These compounds effectively substitute for the carboxylic acid functional group in drug design. For instance, derivatives of thromboxane A2 prostanoid (TP) receptor antagonists, where cyclopentane-1,3-dione replaces the carboxylic acid, show comparable efficacy (Ballatore et al., 2011).
Stereoselective Synthesis
The three-component reaction involving cyclopentane-1,3-dione, benzaldehydes, and chloromethyl propyn(en)yl ethers results in the stereoselective formation of trans-1-aryl-2-{[prop-2-(yn)enyloxy]-methyl}spiro[2,4]hepta-4,7-diones. This process is significant for producing specific stereochemical configurations in chemical compounds (Talybov, 2018).
Cyclopentane-1,2-dione as a Potential Bio-isostere
Cyclopentane-1,2-dione derivatives, related to 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, have been evaluated as potential surrogates for the carboxylic acid functional group. These compounds have shown promise in drug design, with some derivatives exhibiting potency as thromboxane A2 prostanoid (TP) receptor antagonists (Ballatore et al., 2014).
Synthesis and Anticonvulsant Activity
The synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid and their evaluation for anticonvulsant activity showcases the therapeutic potential of derivatives of cyclopentane-1-carboxylic acid in the medical field (Arustamyan et al., 2019).
X-Ray Crystallography Applications
The synthesis of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and subsequent X-ray crystallography of its derivatives highlight the use of cyclopentane-1,3-dione derivatives in structural analysis and the determination of molecular configuration (Collins et al., 1994).
Inhibitors of Mycolic Acid Biosynthesis
Synthesis of esters such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate, derived from cyclopropane fatty acids, demonstrates the role of cyclopentane-carboxylic acid derivatives in inhibiting mycolic acid biosynthesis, which is vital for tuberculosis treatment (Hartmann et al., 1994).
Safety And Hazards
The compound is associated with the GHS05, GHS07, and GHS08 pictograms, indicating that it may be corrosive, harmful, and may cause other health hazards . The hazard statements associated with the compound are H302, H312, H318, and H361, indicating that it may be harmful if swallowed, harmful in contact with skin, causes serious eye damage, and may damage fertility or the unborn child .
properties
IUPAC Name |
1-prop-2-enylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQETBSYVIMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665708 | |
| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |
CAS RN |
411238-08-9 | |
| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
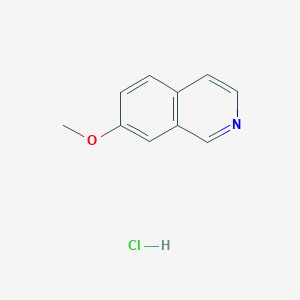
![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
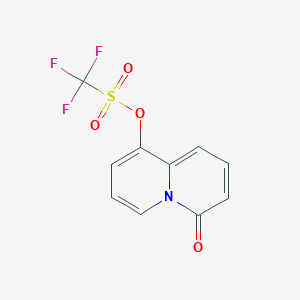
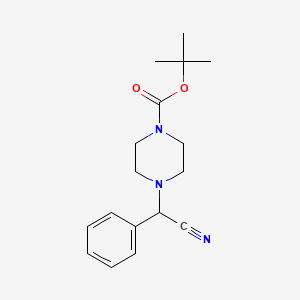
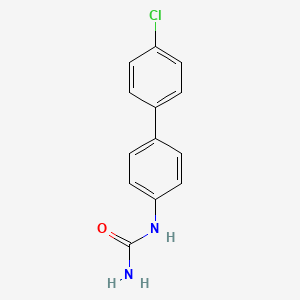
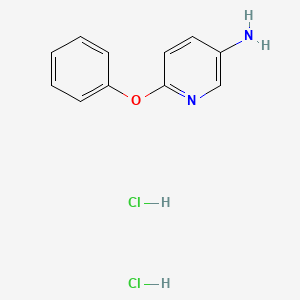
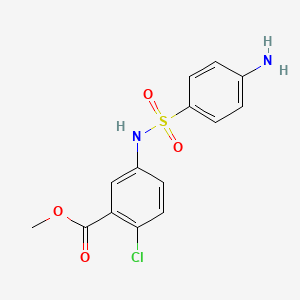
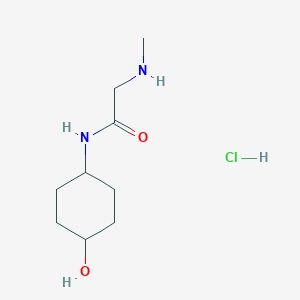
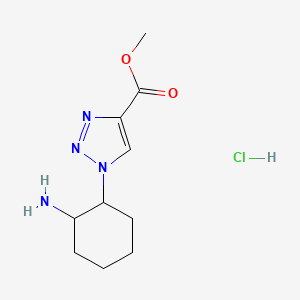
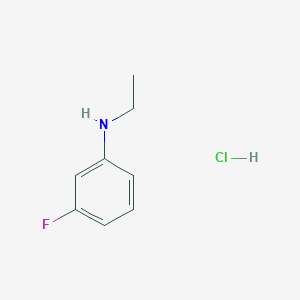
![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
